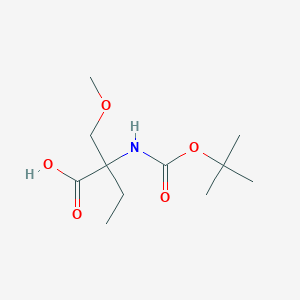
(S)-1-(5-Cyclobutyl-4H-1,2,4-triazol-3-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)ethan-1-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This particular compound features a cyclobutyl group attached to the triazole ring, which may impart unique properties to the molecule.
准备方法
The synthesis of (1S)-1-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)ethan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a substitution reaction using a cyclobutyl halide.
Attachment of the Ethanamine Moiety:
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
(1S)-1-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the triazole ring to a dihydrotriazole.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
科学研究应用
(1S)-1-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of antifungal, antibacterial, and anticancer drugs.
Biological Studies: It is used in biological research to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound may be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of (1S)-1-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The cyclobutyl group may enhance the binding affinity and specificity of the compound.
相似化合物的比较
(1S)-1-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)ethan-1-amine can be compared with other triazole derivatives, such as:
(1S)-1-(3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine: This compound features a phenyl group instead of a cyclobutyl group, which may result in different biological activities and binding affinities.
(1S)-1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine: The presence of a methyl group instead of a cyclobutyl group can lead to variations in the compound’s reactivity and pharmacological properties.
The uniqueness of (1S)-1-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)ethan-1-amine lies in its cyclobutyl group, which may confer distinct steric and electronic effects, influencing its overall behavior in chemical and biological systems.
属性
分子式 |
C8H14N4 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
(1S)-1-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)ethanamine |
InChI |
InChI=1S/C8H14N4/c1-5(9)7-10-8(12-11-7)6-3-2-4-6/h5-6H,2-4,9H2,1H3,(H,10,11,12)/t5-/m0/s1 |
InChI 键 |
ANDVDDLRTOFCQB-YFKPBYRVSA-N |
手性 SMILES |
C[C@@H](C1=NNC(=N1)C2CCC2)N |
规范 SMILES |
CC(C1=NNC(=N1)C2CCC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


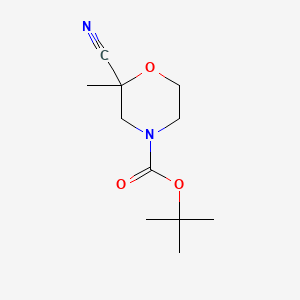
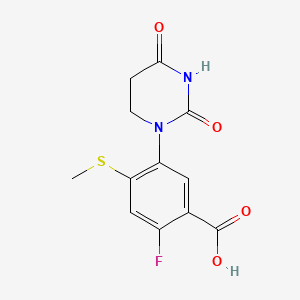
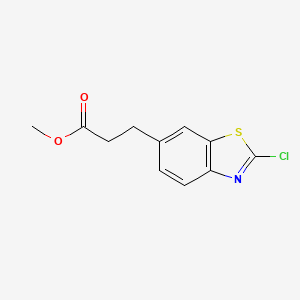
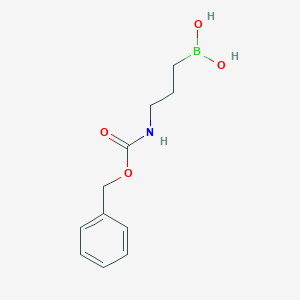
![2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid](/img/structure/B13496466.png)
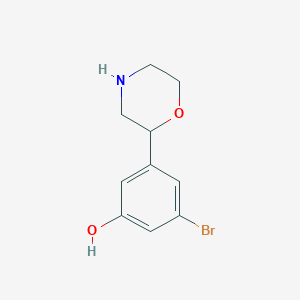
![{8,8-Difluorodispiro[2.0.3^{4}.1^{3}]octan-6-yl}methanethiol](/img/structure/B13496488.png)
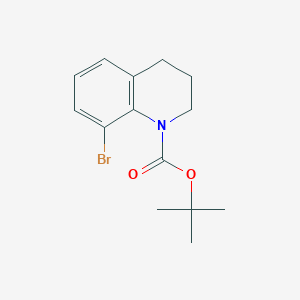
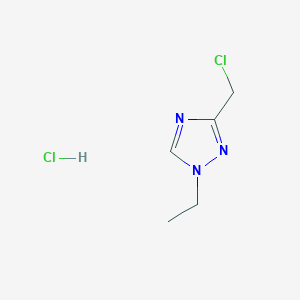
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]oxathiine 4,4-dioxide](/img/structure/B13496500.png)
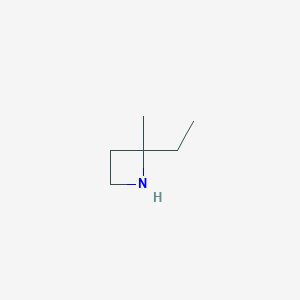
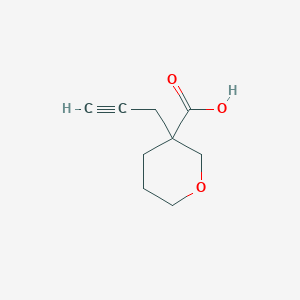
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid](/img/structure/B13496528.png)
